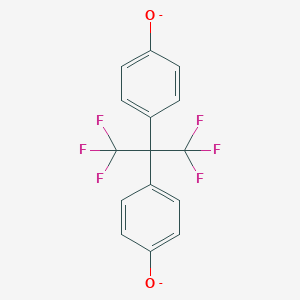
2-(2-methylphenyl)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-N-(1-phenylethyl)acetamide, also known as N-phenyl-2-(2-methylphenyl)acetamide (N-phenyl-2-tolylacetamide), is a chemical compound that belongs to the class of acetamide derivatives. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound has been the focus of scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide is not fully understood. However, it is believed to act by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of pain and inflammation, and their inhibition by 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in models of inflammation. Additionally, it has been shown to reduce the levels of reactive oxygen species, which are involved in the pathogenesis of various diseases.
実験室実験の利点と制限
One of the advantages of using 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that the dose required to produce a therapeutic effect is much lower than the dose that produces toxic effects. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide. One area of interest is its potential use as a treatment for neuropathic pain, which is a type of chronic pain that is difficult to treat with currently available medications. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify any potential side effects or interactions with other drugs. Finally, there is a need for the development of more efficient synthesis methods for 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide to facilitate its use in future research.
合成法
The synthesis of 2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide involves the reaction of 2-methylacetophenone with aniline in the presence of acetic anhydride and glacial acetic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
科学的研究の応用
2-(2-methylphenyl)-N-(1-phenylethyl)acetamidetolylacetamide has been studied for its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent. It has been shown to exhibit analgesic activity in various animal models of pain, including the hot plate and tail flick tests. Additionally, it has been demonstrated to have anti-inflammatory effects in models of acute and chronic inflammation.
特性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
2-(2-methylphenyl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-13-8-6-7-11-16(13)12-17(19)18-14(2)15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,18,19) |
InChIキー |
JDHMDEXNIOJOIX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC(C)C2=CC=CC=C2 |
正規SMILES |
CC1=CC=CC=C1CC(=O)NC(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)
![1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B221279.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)
![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)






![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)

